
N-benzyl-2-methylpent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-methylpent-4-en-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of benzylamine, characterized by the presence of a benzyl group attached to a 2-methylpent-4-en-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylpent-4-en-2-amine typically involves the reaction of benzylamine with 2-methylpent-4-en-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of benzyl chloride to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-methylpent-4-en-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4.
Substitution: NaOCH3, LiAlH4, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction could produce primary or secondary amines .
Applications De Recherche Scientifique
N-benzyl-2-methylpent-4-en-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-benzyl-2-methylpent-4-en-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analog without the 2-methylpent-4-en-2-amine backbone.
N-Allylbenzylamine: Contains an allyl group instead of the 2-methylpent-4-en-2-amine structure.
2-methylpent-4-en-2-amine hydrochloride: A related compound with a similar backbone but different functional groups.
Uniqueness
N-benzyl-2-methylpent-4-en-2-amine is unique due to its specific combination of a benzyl group and a 2-methylpent-4-en-2-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-benzyl-2-methylpent-4-en-2-amine |
InChI |
InChI=1S/C13H19N/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 |
Clé InChI |
RPHYXOASHGMIAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


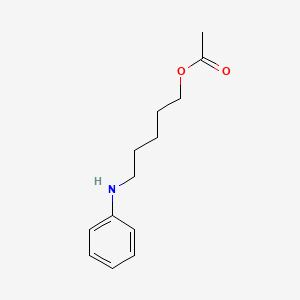
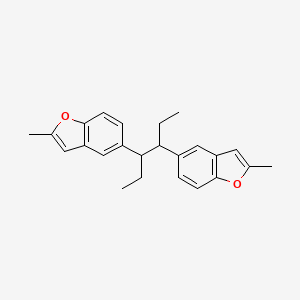
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
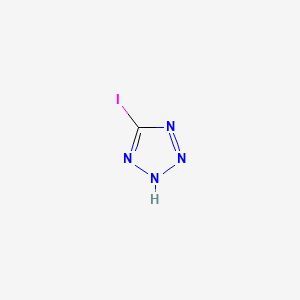
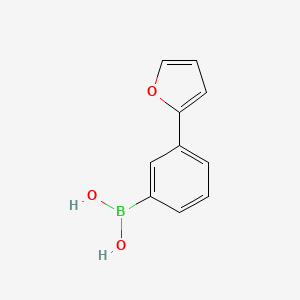

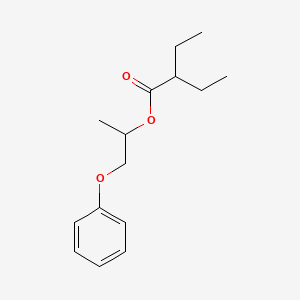
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
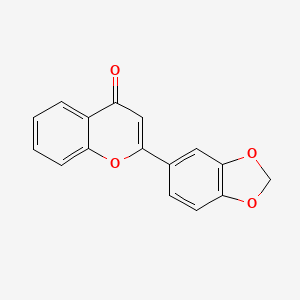


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)

